N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic organic compound characterized by a 1,3-benzodioxole moiety, a dihydropyrimidinone core, and a 4-bromophenyl sulfonyl group.
Properties
Molecular Formula |
C19H14BrN3O6S2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14BrN3O6S2/c20-11-1-4-13(5-2-11)31(26,27)16-8-21-19(23-18(16)25)30-9-17(24)22-12-3-6-14-15(7-12)29-10-28-14/h1-8H,9-10H2,(H,22,24)(H,21,23,25) |
InChI Key |
PHEVLGWMUODAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Bromophenyl Sulfonyl Group: This involves the sulfonation of 4-bromophenyl with sulfur trioxide or chlorosulfonic acid.
Construction of the Dihydropyrimidinyl Sulfanyl Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
Medicinally, N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could facilitate binding to hydrophobic pockets, while the sulfonyl and dihydropyrimidinyl groups might interact with polar or charged residues.
Comparison with Similar Compounds
Key Structural Features :
- 1,3-Benzodioxol-5-yl group : Enhances metabolic stability and bioavailability.
- 4-Bromophenyl sulfonyl group : Contributes to electron-withdrawing effects and binding affinity.
- Dihydropyrimidin-2-ylsulfanyl acetamide backbone : Provides a rigid scaffold for molecular interactions.
The compound’s crystallographic data (if available) would typically be refined using programs like SHELXL, which is widely employed for small-molecule structural determination .
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Sources
Compounds with overlapping structural motifs include those reported in the Pharmacopeial Forum (PF 43(1), 2017):
Key Differences :
Comparison Highlights :
Methodological Considerations for Similarity Analysis
As discussed in Computational Biology and Chemistry (2020), compound similarity is assessed via:
- Tanimoto Coefficient : Measures structural overlap using molecular fingerprints.
- Pharmacophore Modeling : Evaluates 3D functional group alignment.
- Docking Studies : Predicts binding mode consistency .
The target compound’s sulfonyl-pyrimidinone system may yield low Tanimoto scores (<0.3) against Compounds m–o due to divergent side chains but higher scores (>0.6) against pyrimidinone-based inhibitors .
Biological Activity
The compound N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is , and it features a complex structure that includes a benzodioxole moiety and a pyrimidine derivative. The presence of the bromophenyl sulfonyl group enhances its reactivity and potential biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20BrN3O5S |
| Molecular Weight | 444.34 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures showed IC50 values ranging from 26 to 65 µM against multiple cancer types, indicating promising anticancer properties .
Antidiabetic Effects
Another area of interest is the antidiabetic activity exhibited by benzodioxol derivatives. A recent study evaluated the α-amylase inhibition capability of related compounds, revealing IC50 values of 0.85 µM and 0.68 µM for two specific derivatives. These compounds also demonstrated minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and glucose metabolism.
- Cell Cycle Arrest : It has been suggested that certain derivatives induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptosis in malignant cells through various signaling pathways.
Case Study 1: Anticancer Efficacy
In a study published in Nature Reviews Cancer, researchers synthesized a series of benzodioxol derivatives and tested their efficacy against breast cancer cell lines. The results indicated that one derivative induced apoptosis in over 70% of treated cells within 48 hours .
Case Study 2: Diabetes Management
A study involving streptozotocin-induced diabetic mice demonstrated that administration of a related benzodioxol derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over several doses, highlighting its potential as an antidiabetic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
